5-Fluoro-6-methylindolin-2-one

Kinase inhibition Structure-activity relationship 6-substituted indolinone

Medicinal chemistry programs targeting receptor tyrosine kinases (VEGFR, PDGFR, FGFR) often face synthetic bottlenecks introducing specific substitution patterns. This pre-functionalized oxindole bypasses multi-step synthesis of the 5-fluoro-6-methyl pattern. - **Key advantage**: 6-methyl group provides hydrophobic selectivity pocket interaction; 5-fluoro substituent enhances metabolic stability (CYP450 resistance). - **Application**: SAR exploration at C-3 position for next-generation TKIs; structural analog of sunitinib intermediate. - **Quality**: ≥98% purity with full HPLC/NMR/MS documentation; suitable for reference standard use in DMF/ANDA filings.

Molecular Formula C9H8FNO
Molecular Weight 165.16 g/mol
Cat. No. B11918313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-6-methylindolin-2-one
Molecular FormulaC9H8FNO
Molecular Weight165.16 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CC(=O)N2)C=C1F
InChIInChI=1S/C9H8FNO/c1-5-2-8-6(3-7(5)10)4-9(12)11-8/h2-3H,4H2,1H3,(H,11,12)
InChIKeyICWGFAZBLACFLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-6-methylindolin-2-one: Dual-Substituted Oxindole Scaffold Overview


5-Fluoro-6-methylindolin-2-one (CAS 1934930-07-0) is a bicyclic indolin-2-one (oxindole) derivative bearing a fluorine atom at the 5-position and a methyl group at the 6-position of the benzene ring . This substitution pattern places it within the 6-substituted indolinone class disclosed in kinase inhibitor patents, where the oxindole core engages the ATP-binding pocket of receptor tyrosine kinases via conserved hydrogen-bonding interactions [1]. The 5-fluoro substituent enhances metabolic stability through electron-withdrawing effects, while the 6-methyl group modulates steric complementarity with hydrophobic kinase sub-pockets [1].

5-Fluoro-6-methylindolin-2-one: Why Substitution Pattern Matters


In-class substitution is unreliable because the dual 5-fluoro/6-methyl substitution pattern governs both target engagement and metabolic fate in ways that single-substituted analogs cannot replicate. Removal of the 6-methyl group (as in 5-fluoroindolin-2-one) eliminates a key hydrophobic contact with the kinase selectivity pocket identified in 6-substituted indolinone patent SAR data [1]. Conversely, retention of the 6-methyl group without the 5-fluoro substituent (as in 6-methylindolin-2-one) forfeits the metabolic stabilization conferred by fluorine, which retards CYP450-mediated oxidative degradation at the adjacent position. Procurement of an undifferentiated oxindole scaffold therefore risks both potency attrition and pharmacokinetic failure in downstream medicinal chemistry programs.

5-Fluoro-6-methylindolin-2-one: Evidence Against Close Analogs


Kinase Inhibition: 6-Substituted vs. Unsubstituted Scaffold

The 6-position substitution on the indolin-2-one scaffold is explicitly claimed to confer kinase inhibitory activity that is absent or substantially weaker in the unsubstituted indolin-2-one core [1]. The patent disclosure states that 6-substituted indolinones of formula I inhibit VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, FGFR1, FGFR3, EGFR, HER2, c-Kit, IGF1R, HGFR, and Flt-3 kinases at pharmacologically relevant concentrations, whereas the 6-unsubstituted parent indolin-2-one is not described as possessing such multi-kinase inhibitory activity [1]. Representative 6-substituted compounds in the patent demonstrated IC50 values against VEGFR2 in the sub-micromolar range (exemplified by 6-fluoro and 6-chloro analogs), establishing that 6-substitution is an essential pharmacophoric element [1].

Kinase inhibition Structure-activity relationship 6-substituted indolinone

Metabolic Stability: 5-Fluoro vs. 5-Chloro Substitution

The 5-fluoro substituent in 5-fluoro-6-methylindolin-2-one provides a metabolic stability advantage over the corresponding 5-chloro analog. Fluorine's strong electron-withdrawing effect lowers the electron density at the adjacent C-6 methyl position, reducing susceptibility to cytochrome P450-mediated oxidative metabolism [1]. In comparative studies of fluoro- vs. chloro-substituted aromatic systems, fluorine substitution has been shown to increase metabolic half-life by 2- to 5-fold in human liver microsome assays, attributable to the higher C-F bond dissociation energy (≈485 kJ/mol) compared to C-Cl (≈339 kJ/mol) and fluorine's reduced steric bulk, which avoids creating sites for glutathione conjugation [2].

Metabolic stability Fluorine substitution Oxidative metabolism

Kinase Selectivity: 6-Methyl vs. Des-Methyl Scaffold

The 6-methyl group in 5-fluoro-6-methylindolin-2-one occupies a hydrophobic sub-pocket in the kinase ATP-binding site that is unengaged by the des-methyl analog 5-fluoroindolin-2-one [1]. The patent US7169936B2 explicitly teaches that substituents at the 6-position of the indolinone core modulate selectivity across the receptor tyrosine kinase family, with small alkyl substituents (methyl, ethyl) providing selective engagement of VEGFR and PDGFR kinases over other family members [1]. In contrast, 5-fluoroindolin-2-one without the 6-methyl group lacks this selectivity-determining contact and is primarily employed as a general synthetic intermediate (e.g., sunitinib precursor) rather than a selective kinase inhibitor scaffold [2].

Kinase selectivity Hydrophobic pocket Structure-activity relationship

Purity and Quality Control Specifications

5-Fluoro-6-methylindolin-2-one is commercially supplied at ≥98% purity (NLT 98%) under ISO-certified quality systems designed for pharmaceutical R&D and quality control applications . This purity threshold exceeds the typical ≥95% specification of many catalog-grade indolin-2-one building blocks, ensuring reduced batch-to-batch variability and lower levels of unidentified impurities that could confound biological assay interpretation or compromise downstream synthetic yields . The compound is accompanied by Certificates of Analysis (COA) including HPLC purity, NMR, and MS characterization data, which are prerequisites for regulatory-compliant pharmaceutical development .

Purity specification Quality control Pharmaceutical intermediate

5-Fluoro-6-methylindolin-2-one: High-Confidence Applications


Kinase Inhibitor Fragment-Based Drug Discovery

The 5-fluoro-6-methyl substitution pattern aligns with the pharmacophore requirements disclosed for 6-substituted indolinone kinase inhibitors [1]. The scaffold's oxindole core provides a privileged hinge-binding motif for receptor tyrosine kinases (VEGFR, PDGFR, FGFR, c-Kit), while the 6-methyl group fills a hydrophobic selectivity pocket and the 5-fluoro substituent adds metabolic stabilization [1]. Procurement of this pre-functionalized scaffold enables rapid SAR exploration at the C-3 position without the synthetic burden of introducing the 6-methyl group de novo, accelerating hit-to-lead timelines in kinase-targeted oncology programs.

Sunitinib Analog and TKI Selectivity Studies

As a structural analog of the key sunitinib intermediate 5-fluoroindolin-2-one [2], 5-fluoro-6-methylindolin-2-one provides a differentiated scaffold for exploring the impact of 6-methyl substitution on multi-target TKI potency and selectivity. The 6-methyl modification introduces steric bulk at a position that interacts with the kinase selectivity pocket, potentially altering the selectivity profile of sunitinib-like compounds across VEGFR, PDGFR, and c-KIT kinases [1]. This makes it a valuable building block for medicinal chemistry groups developing next-generation TKIs with improved selectivity windows.

Pharmaceutical Reference Standard Development

Supplied at ≥98% purity under ISO-certified quality systems , 5-fluoro-6-methylindolin-2-one meets the documentation standards required for use as a reference standard in pharmaceutical analytical method development and validation. Its well-characterized HPLC, NMR, and MS profile makes it suitable for impurity tracking studies in API manufacturing processes, particularly for 6-substituted indolinone drug candidates, supporting DMF, ANDA, and NDA submissions.

Medicinal Chemistry Building Block Sourcing

The compound's dual-substitution pattern (5-F, 6-CH3) on the oxindole core is not easily accessible through simple commercial catalog ordering of standard indolin-2-ones. Available from certified suppliers with full analytical documentation , it enables academic and industrial labs to bypass complex multi-step synthesis of this specific substitution pattern, accelerating structure–activity relationship campaigns on kinase, α-glucosidase, and other oxindole-targeted enzyme programs.

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